6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one
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Overview
Description
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure consists of a pyridazinone ring substituted with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, analgesic, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects . It also modulates ion channels and receptors, contributing to its analgesic and antihypertensive activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-phenyl-2H-pyridazin-3-one
- 2-Methyl-4-phenyl-2H-pyridazin-3-one
- 6-Phenyl-2H-pyridazin-3-one
Uniqueness
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chlorine atom at the 6th position enhances its antimicrobial activity, while the methyl group at the 2nd position contributes to its anti-inflammatory effects .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-chloro-2-methyl-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)9(7-10(12)13-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
POYGXCOAJCOHNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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